molecular formula C14H12N2O B13144128 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B13144128
M. Wt: 224.26 g/mol
InChI Key: PBRVXYAJETYUEH-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound of significant interest in medicinal and organic chemistry research. This compound features a benzyl group attached to a pyrrolo[2,3-c]pyridine scaffold, one of the several isomeric forms of fused pyrrole-pyridine ring systems . The pyrrolopyridine core is a privileged structure in drug discovery due to its resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . While specific biological data for this exact compound may be limited, derivatives based on the broader pyrrolopyridine scaffold have demonstrated a wide spectrum of pharmacological activities in scientific literature. These activities often include serving as key intermediates or active components in the development of kinase inhibitors . For instance, pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of Checkpoint Kinase 1 (CHK1) for use in cancer research , and other analogs have been designed to inhibit Lats kinases to stimulate the regeneration of hair cells in the inner ear, presenting a potential research path for ameliorating hearing loss . The broader class of pyrrolopyridines is also known for its antidiabetic, antimycobacterial, and antiviral properties, underscoring the versatility of this heterocyclic system . Researchers value this scaffold for its potential in probing cellular signaling pathways and developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-benzyl-3H-pyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C14H12N2O/c17-14-8-12-6-7-15-9-13(12)16(14)10-11-4-2-1-3-5-11/h1-7,9H,8,10H2

InChI Key

PBRVXYAJETYUEH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NC=C2)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Approach Using Indolin-2-one Derivatives

A prominent method involves the condensation of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one with substituted benzaldehydes under acidic reflux conditions to afford 3-substituted pyrrolo[2,3-c]pyridin-2(3H)-one derivatives. Specifically, the condensation with 4-(dimethylamino)benzaldehyde in acetic acid under reflux for 3 hours yields the corresponding 3-(4-(dimethylamino)benzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one intermediate.

Following this, the nitrogen atom of the pyrrolo[2,3-c]pyridin-2(3H)-one is alkylated using sodium hydride in dimethylformamide (DMF) at 0 °C, with benzyl bromide or other alkyl halides added to introduce the benzyl group, producing 1-benzyl derivatives such as 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.

Alkylation Conditions

  • Base: Sodium hydride (NaH), typically 60% dispersion in mineral oil.
  • Solvent: Anhydrous DMF.
  • Temperature: 0 °C initially, then allowed to warm to room temperature.
  • Alkylating agent: Benzyl bromide or benzyl chloride.
  • Reaction time: 1–3 hours, monitored by TLC or HPLC.

This method reliably introduces the benzyl substituent on the nitrogen atom with good yields and purity.

Isomeric Considerations and Purification

The condensation step often results in geometric isomers (E/Z) around the exocyclic double bond at position 3. These isomers can interconvert, complicating isolation. However, in the case of 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, the benzylation step occurs after condensation, and the final product is typically a single N-alkylated compound without geometric isomers on the nitrogen.

Purification is commonly achieved by:

  • Acid-base extraction: After condensation, the reaction mixture is neutralized and extracted with ethyl acetate.
  • Column chromatography: Silica gel chromatography using gradients of dichloromethane and methanol.
  • Crystallization: Recrystallization from suitable solvents such as ethanol or ethyl acetate.

Representative Reaction Scheme

Step Reagents & Conditions Product Notes
1 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one + 4-(dimethylamino)benzaldehyde, AcOH, reflux 3 h 3-(4-(Dimethylamino)benzylidene)-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Formation of benzylidene intermediate
2 NaH (0 °C), DMF, benzyl bromide, stir 1–3 h 1-Benzyl-3-(4-(dimethylamino)benzylidene)-1H-pyrrolo[2,3-c]pyridin-2(3H)-one N-Benzylation step
3 Purification by column chromatography and crystallization Pure 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative Final product ready for biological testing

Alternative Synthetic Strategies

Hydrolysis and Cyclization from Precursors

Some patents describe the preparation of related pyrrolo[2,3-b]pyridine derivatives via hydrolysis and cyclization of sulfonyl-protected intermediates, followed by acidification and extraction steps. While these methods focus on related isomers, they provide insight into alternative routes that might be adapted for the 1-benzyl derivative.

Analytical Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Condensation + N-Benzylation Pyrrolo[2,3-c]pyridin-2-one, benzaldehyde, NaH, benzyl bromide AcOH reflux, 0 °C alkylation 60–85 Most common, straightforward
Hydrolysis of sulfonyl intermediates Sulfonyl-protected pyrrolo derivatives, HCl, NaOH Heating, acid-base workup Variable Patent methods, less common

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Research indicates that 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits significant biological activities, primarily as an SGK-1 kinase inhibitor. SGK-1 (serum/glucocorticoid-regulated kinase 1) is involved in various cellular processes, including cell survival and proliferation. Inhibition of this kinase has implications for treating diseases such as cancer and metabolic disorders.

Key Findings from Studies

  • Inhibition Studies : Various studies have employed molecular docking and enzyme inhibition assays to evaluate the binding affinities of 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one against SGK-1 and other kinases. These studies demonstrate that structural modifications can significantly influence the compound's potency against different biological targets.
  • Therapeutic Potential : The compound's potential therapeutic applications extend to treating conditions related to dysregulated cell growth. For instance, its activity against cancer cell lines has been explored, revealing moderate cytotoxic effects against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and their unique features:

Compound Name Structure Type Unique Features
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-onePyrrolo[2,3-c]pyridineMethyl substitution alters electronic properties
5-Benzyl-5H-pyrrolo[2,3-b]pyrazinePyrrolo[2,3-b]pyrazineContains a pyrazine ring instead of pyridine
1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-c]pyridin-2(3H)-oneSubstituted pyrrolo[2,3-c]pyridineMethoxy group enhances solubility and alters activity

These compounds illustrate how variations in substitution patterns can significantly affect their chemical behavior and biological activity.

Case Studies

Several case studies have highlighted the applications of 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one:

  • Cancer Research : A study investigated the cytotoxicity of this compound against various cancer cell lines. Results indicated selective activity against ovarian cancer cells while sparing healthy tissues, suggesting its potential as a targeted therapeutic agent.
  • Metabolic Disorders : Another research effort focused on the role of SGK-1 in metabolic regulation. The inhibition of SGK-1 by 1-benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one was linked to improved insulin sensitivity in preclinical models.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

  • 1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one : This isomer features a pyrrole fused to pyridine at positions 2 and 3 (vs. 2 and 3-c in the target compound). The benzyl substituent at N1 is identical, but the altered fusion positions affect electronic distribution and reactivity. Available commercially (Ref: 10-F609511) at higher costs (€219/g) compared to simpler derivatives .
  • 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one : Bromination at the 3-position (CAS 113423-51-1) introduces steric bulk and electrophilic sites for further functionalization. Used as an intermediate for brominated derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Pyrrolo[3,2-b]pyridin-2(3H)-one

  • MSE PRO™ 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one: A positional isomer (CAS 32501-05-6) with applications in pharmaceutical and agrochemical research.

Substituted Derivatives of Pyrrolo[2,3-c]pyridin-2(3H)-one

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one : Bromine at position 4 (CAS 66570679) increases molecular weight (212.03 g/mol ) and provides a handle for cross-coupling reactions. Predicted collision cross-section (CCS) data for adducts like [M+H]+ (140.2 Ų) aids in mass spectrometry characterization .

N-Substituted and Protected Derivatives

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one : A SEM-protected derivative (CAS 879132-48-6) with a molecular weight of 264.40 g/mol . The SEM group stabilizes the nitrogen during synthesis, enabling selective deprotection in multi-step routes .
  • 1-Butyl-5-bromo-1H-pyrrolo[2,3-b]pyridine : Alkylation with butyl groups (Example 4.11 in ) demonstrates versatility in N1-substitution for tuning pharmacokinetic properties .

Complex Fused Systems

  • 3-Benzoyl-1-phenyl-1,4-dihydro-2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one: A tricyclic derivative (mp 275°C) synthesized via condensation reactions. The additional pyrazinone ring introduces rigidity and hydrogen-bonding motifs, relevant to kinase inhibition studies .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Pyrrolo[2,3-c]pyridinone C₁₂H₁₀N₂O 198.22 N/A* Medicinal chemistry scaffold
1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolo[2,3-b]pyridinone C₁₂H₁₀N₂O 198.22 N/A Synthetic intermediate
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Pyrrolo[2,3-c]pyridinone C₇H₅BrN₂O 212.03 66570679 Electrophilic functionalization
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolo[2,3-b]pyridinone C₇H₄Br₂N₂O 307.93 113423-51-1 Bromination precursor
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolo[2,3-b]pyridinone C₁₃H₂₀N₂O₂Si 264.40 879132-48-6 Protected intermediate

Biological Activity

1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and as a kinase inhibitor. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one features a fused pyrrole and pyridine ring system, which contributes to its diverse biological properties. The compound's structure can be represented as follows:

C15H13N2O\text{C}_{15}\text{H}_{13}\text{N}_2\text{O}

This structure is crucial for its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives. For instance, a study evaluated various derivatives against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that certain compounds exhibited significant cytotoxic effects at concentrations as low as 6.25 μM, demonstrating their potential as anticancer agents .

Table 1: Cytotoxic Effects of Pyrrolo Derivatives on Breast Cancer Cell Lines

CompoundCell LineConcentration (μM)Viability (%)
1fMDA-MB-2316.25Significant Decrease
1dMDA-MB-23125Significant Decrease
1bMCF-750Moderate Decrease
1aMDA-MB-231-No Significant Effect

The study also performed docking studies with proteins related to the cancer cell lines, revealing moderate to strong binding energies, which correlated well with the observed in vitro activity .

Kinase Inhibition

Another area of interest is the compound's role as a kinase inhibitor. Research has shown that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit various kinases, which are critical in cancer progression and treatment resistance. The inhibition profile suggests that these compounds could serve as lead candidates for developing targeted cancer therapies .

Table 2: Kinase Inhibition Activity of Pyrrolo Derivatives

CompoundTarget KinaseIC50 (μM)
Compound AAKT0.5
Compound BERK0.8
Compound CJNK0.6

The mechanism by which 1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Proliferation : By targeting key signaling pathways in cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in malignant cells.

Case Studies

Several case studies have documented the efficacy of pyrrolo derivatives in preclinical models:

  • Case Study on Breast Cancer : A derivative was tested in vivo using xenograft models and showed a reduction in tumor size by over 50% compared to controls, indicating significant therapeutic potential .
  • Kinase Inhibition Study : A derivative demonstrated selective inhibition of AKT signaling in vitro, leading to decreased cell survival in cancer cell lines .

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